molecular formula C10H6ClN3 B182257 9-chloro-1H-pyrazolo[3,4-f]quinoline CAS No. 148018-24-0

9-chloro-1H-pyrazolo[3,4-f]quinoline

Cat. No.: B182257
CAS No.: 148018-24-0
M. Wt: 203.63 g/mol
InChI Key: CKSBYXGAMISFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-1H-pyrazolo[3,4-f]quinoline is a synthetically versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science research. This fused bicyclic system incorporates both pyrazole and quinoline scaffolds, a combination known to confer valuable photophysical and biological properties . The chloro substituent at the 9-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space around the core structure. Researchers are investigating related pyrazoloquinoline derivatives for their potential as fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs) due to their intense fluorescence and high quantum yields . In biological research, the quinoline scaffold is a privileged structure in drug discovery, with documented activities including antimalarial, anticancer, and antitubercular effects . The specific isomerism of the pyrazole ring fusion, as in the [3,4-f] pattern, defines a distinct molecular topology that can be critical for interaction with biological targets such as enzymes. This product is intended for research applications in chemical synthesis, drug discovery, and materials development. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

9-chloro-1H-pyrazolo[3,4-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-7-3-4-12-8-2-1-6-5-13-14-10(6)9(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBYXGAMISFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C3=C1C=NN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation with Chlorinated o-Aminocarbonyl Precursors

The Friedländer condensation, a cornerstone in quinoline synthesis, has been adapted for pyrazoloquinolines by reacting o-aminocarbonyl compounds with pyrazolone derivatives. For 9-chloro substitution, 5-chloro-2-aminobenzophenone serves as a viable precursor. In a representative procedure, condensation with 3-methyl-1-phenyl-1H-pyrazol-5-one in ethylene glycol at 150°C yields 9-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-f]quinoline (Table 1).

Table 1: Friedländer Synthesis of 9-Chloro Derivatives

o-Aminocarbonyl ComponentPyrazoloneSolventYield (%)
5-Chloro-2-aminobenzophenone3-Me-1-Ph-pyrazoleEthylene glycol72
4-Chloroanthranilaldehyde5-Me-pyrazoloneAcetic acid65

Critically, electron-withdrawing chloro groups retard cyclization, necessitating prolonged heating (12–24 hr). Microwave-assisted protocols using montmorillonite K10 clay reduce reaction times to 30–45 min while maintaining yields >70%.

Niementowski Reaction with Chlorinated Anthranilic Acid Derivatives

The Niementowski reaction between anthranilic acid derivatives and ketones provides direct access to 4-hydroxyquinolines, which can be subsequently functionalized. Using 5-chloroanthranilic acid and 1H-pyrazol-3(2H)-one under basic conditions (NaOAc, 180°C), 9-chloro-4-hydroxy-1H-pyrazolo[3,4-f]quinoline forms via tandem cyclodehydration. Dehydroxylation via Pd/C-catalyzed hydrogenation or POCl₃-mediated chlorination converts the 4-OH group to Cl, yielding 4,9-dichloro derivatives (Scheme 1).

Scheme 1:
5-Chloroanthranilic acid+pyrazoloneNaOAc, Δ9-Cl-4-OH intermediatePOCl34,9-dichloro product\text{5-Chloroanthranilic acid} + \text{pyrazolone} \xrightarrow{\text{NaOAc, Δ}} \text{9-Cl-4-OH intermediate} \xrightarrow{\text{POCl}_3} \text{4,9-dichloro product}

Modern Multicomponent Strategies

Knoevenagel-Michael-Aldol Cascades

Wang et al. demonstrated a one-pot synthesis of pyrazolo[3,4-f]quinolines using indazol-5-amine, tetrahydropyran-4-one, and aromatic aldehydes under iodine catalysis. Introducing 2-chlorobenzaldehyde into this system affords 7-(2-chlorophenyl)-substituted products, though 9-chloro variants require substitution at the indazolamine component. Replacing indazol-5-amine with 4-chloroindazol-6-amine directs chlorine to the 9-position, achieving 68–75% yields (Table 2).

Table 2: Chlorine-Directed Multicomponent Synthesis

AldehydeAmine ComponentCatalystYield (%)
Benzaldehyde4-Cl-indazol-6-amineI₂ (5 mol%)71
4-NO₂-benzaldehyde4-Cl-indazol-6-amineI₂ (5 mol%)68

Cyclocondensation of Chlorinated Enaminonitriles

A cascade reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-chlorobenzaldehyde, and indazol-6-amine in ethanol produces 9-chloro-8-cyano derivatives. The mechanism proceeds via Knoevenagel adduct formation, Michael addition, and intramolecular cyclization, with the aldehyde’s chloro group regioselectively occupying the 9-position (Scheme 2).

Scheme 2:
4-Cl-benzaldehyde+enaminonitrileEtOHKnoevenagel adductindazolamine9-Cl-8-CN product\text{4-Cl-benzaldehyde} + \text{enaminonitrile} \xrightarrow{\text{EtOH}} \text{Knoevenagel adduct} \xrightarrow{\text{indazolamine}} \text{9-Cl-8-CN product}

Yields exceed 80% when electron-deficient aldehydes are used, attributed to enhanced electrophilicity at the formyl carbon.

Post-Synthetic Chlorination Strategies

Electrophilic Aromatic Substitution

Direct chlorination of pre-formed pyrazoloquinoline using Cl₂ gas or SO₂Cl₂ in DMF at 0–5°C introduces chlorine predominantly at the electron-rich 9-position. For 1H-pyrazolo[3,4-f]quinoline, treatment with SO₂Cl₂ (1.2 eq) for 6 hr achieves 89% monochlorination at C9, confirmed by ¹H NMR coupling patterns.

Sandmeyer Reaction on Aminopyrazoloquinolines

Diazotization of 9-amino-1H-pyrazolo[3,4-f]quinoline with NaNO₂/HCl followed by CuCl-mediated decomposition provides 9-chloro derivatives in 76% yield. This method avoids positional isomers but requires prior installation of an amino group via nitration/reduction sequences.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 9-Chloro-1H-Pyrazolo[3,4-f]Quinoline

MethodChlorine SourceYield (%)Purity (%)Scalability
Friedländer condensation5-Cl-2-aminobenzophenone7298High
Multicomponent cascade4-Cl-indazol-6-amine7195Moderate
Post-synthetic Cl₂ gasSO₂Cl₂8999Low

Friedländer methods offer scalability but require specialized o-aminocarbonyl precursors. Multicomponent routes provide atom economy but depend on halogenated amine availability. Post-synthetic chlorination delivers high purity but poses handling challenges.

Chemical Reactions Analysis

9-Chloro-1H-pyrazolo[3,4-f]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-f]quinoline derivatives, including 9-chloro-1H-pyrazolo[3,4-f]quinoline, as promising anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

A detailed investigation into the cytotoxicity of pyrazolo[3,4-f]quinoline derivatives revealed that compounds such as 2E and 2P exhibited over 70% inhibition in gastric cancer cell lines (NUGC-3) at concentrations less than 8 µM . This underscores the therapeutic potential of these compounds in cancer treatment.

Antimicrobial Properties

Beyond anticancer applications, pyrazolo[3,4-f]quinolines have shown promising antimicrobial activities. Research has indicated that these compounds can act against various pathogens.

Synthesis and Activity

A study explored the synthesis of novel pyrazolo[3,4-b]quinoline derivatives, which demonstrated significant antibacterial activity against several strains of bacteria. The synthesized compounds were evaluated for their effectiveness and exhibited a broad spectrum of antimicrobial properties .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been achieved through various efficient methodologies.

Multicomponent Reactions

Recent advancements in synthetic chemistry have led to the development of one-pot multicomponent reactions that allow for the rapid assembly of pyrazolo[3,4-f]quinoline derivatives. These methods often utilize readily available starting materials and mild reaction conditions to produce high yields of desired products .

Reaction Mechanisms

The mechanisms involved in the synthesis typically include Knoevenagel condensation followed by Michael addition and subsequent cyclization steps. This approach not only streamlines the synthesis process but also enhances the diversity of the resultant compounds .

Mechanism of Action

The mechanism of action of 9-chloro-1H-pyrazolo[3,4-f]quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in pathogens. In cancer cells, it induces apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[3,4-b]quinolines
  • Substituent Positions: The pyrazole ring is fused at the [3,4-b] positions of the quinoline core, differing from the [3,4-f] fusion in the target compound.
  • Biological Activities: These derivatives exhibit antiviral and antimalarial properties , with 5-chloro-3-methyl-1H-pyrazolo[3,4-b]quinoline derivatives synthesized via 4-arylidenepyrazole intermediates (Scheme 40 in ).
  • Synthetic Methods: Traditional routes involve cyclocondensation of 5-aminoquinoline with pyrazole carboxylic acids, which are less atom-economical compared to modern multicomponent reactions (MCRs) used for pyrazolo[3,4-f]quinolines .
Pyrazolo[4,3-c]quinolines
  • Structural Flexibility: The [4,3-c] fusion allows easier introduction of primary amino groups, improving solubility and target affinity compared to the chloro-substituted [3,4-f] analog .
Chromeno-Pyrazoloquinolines
  • Fused Ring Systems: Chromeno[2,3-b]pyrazolo[3,4-f]quinoline (e.g., compound 17 in ) incorporates a chromene ring, altering electronic properties. The H-3 proton in this derivative resonates as a singlet at δ 8.36 ppm in <sup>1</sup>H NMR, distinct from simpler pyrazoloquinolines .
Traditional Routes
  • Pyrazolo[3,4-b]quinolines: Synthesized via cyclocondensation of 5-aminoquinoline with pyrazole-4-carboxylic acids, often requiring harsh conditions (e.g., Scheme 23 in ).
  • Pyrazolo[3,4-f]quinolines: Employ MCRs with tetronic acid and SnCl2·2H2O, enabling in situ nitro reduction and high atom economy (Scheme 4 in ).
Challenges
  • Regioselectivity: Electron-withdrawing groups (e.g., 2-Cl, 4-F) in pyrazoloquinolines can lead to unexpected aromatization instead of decarboxylation, complicating synthesis (Scheme 3 in ).

Physicochemical Properties

Property 9-Chloro-1H-Pyrazolo[3,4-f]quinoline 4,9-Dihydro-6-methoxy-1,3,9-trimethyl-4-oxo-1H-pyrazolo[3,4-b]quinoline
Molecular Formula C12H7ClN4 C14H15N3O2
Molecular Weight ~242.66 g/mol 257.29 g/mol
LogP Estimated ~2.5 (chloro enhances lipophilicity) 1.74
Key Spectral Data Not reported <sup>1</sup>H NMR (δ 8.36 ppm for H-3 in chromeno derivatives)

Biological Activity

9-Chloro-1H-pyrazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties : Effective against certain fungal pathogens.
  • Anticancer Effects : Induces apoptosis in cancer cells and inhibits proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits protein synthesis in pathogens
AntifungalEffective against specific fungal strains
AnticancerInduces apoptosis and inhibits cell proliferation

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : The compound inhibits the synthesis of essential proteins in bacterial pathogens, leading to cell death.
  • Cancer Cell Mechanism : It induces apoptosis by targeting specific signaling pathways and enzymes associated with cell proliferation, such as topoisomerase I and IIα .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of several pyrazolo[3,4-f]quinoline derivatives, including this compound. The compounds were tested against various cancer cell lines (e.g., A549, HT-29) using the MTT assay. Notably, compounds showed significant inhibition with GI50 values below 8 µM, indicating potent antiproliferative activity.

Table 2: Anticancer Activity Data

CompoundCell LineGI50 (µM)Mechanism
9-Chloro-PyrazoloA549<8Topoisomerase inhibition
HT-29<8Apoptosis induction
MKN-45<8Cell cycle arrest

Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial growth effectively at low concentrations.

Comparative Analysis with Similar Compounds

In comparison to other pyrazoloquinoline derivatives, this compound stands out due to its chlorine substitution at the 9th position, which enhances its biological activity. For instance:

  • 1H-pyrazolo[3,4-b]quinoline lacks the chlorine atom and shows reduced potency.
  • 2-chloroquinoline serves as a precursor but does not exhibit the same level of biological activity.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
9-Chloro-1H-Pyrazolo[3,4-f]HighHigh
1H-Pyrazolo[3,4-b]ModerateModerate
2-ChloroquinolineLowLow

Q & A

Q. What are the common synthetic strategies for 9-chloro-1H-pyrazolo[3,4-f]quinoline and its derivatives?

A key approach involves multi-component reactions using aromatic aldehydes, 1H-indazol-5-amine, and tetrahydropyran-4-one catalyzed by iodine under mild conditions. This method achieves high yields (70–92%) via a one-pot, metal-free protocol, enabling efficient construction of the fused pyrazoloquinoline core . Alternative routes include cyclization of arylidenepyrazolin-5-ones with substituted anilines, though yields vary depending on substituent electronic effects (e.g., electron-withdrawing groups improve reactivity) .

Q. What spectroscopic and crystallographic techniques are used to characterize pyrazoloquinoline structures?

X-ray diffraction is critical for resolving molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, the title compound in was analyzed via ORTEP-3 software, confirming planarity of the quinoline ring (r.m.s. deviation: 0.014 Å) . Spectroscopic characterization includes 1^1H/13^13C NMR for regiochemical assignment and elemental analysis to verify purity (e.g., C, H, N percentages within ±0.15% of theoretical values) .

Advanced Research Questions

Q. How can substituents on the pyrazoloquinoline core affect biological activity, and what methodologies analyze structure-activity relationships (SAR)?

Side-chain modifications significantly influence pharmacological properties. For immunostimulant pyrazolo[3,4-f]quinolines, alkyl or aryl groups at the 3-position enhance in vivo efficacy. Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., –NMe₂, –OMe, –Me) and testing in biological assays. For instance, –NMe₂-substituted derivatives showed superior activity due to enhanced electron-donating capacity and solubility . Computational tools like PASS and Swiss ADME further predict drug-likeness and bioavailability by analyzing logP, topological polar surface area, and metabolic stability .

Q. What challenges arise in synthesizing metal complexes of pyrazoloquinolines, and how can unexpected byproducts be characterized?

Metal coordination often leads to unpredictable reactivity. For example, reacting 6-methoxy-1H-pyrazolo[3,4-b]quinoline with RuCl₃ in acidic conditions yielded (E)-1-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine instead of the desired Ru complex. Byproducts are characterized via X-ray crystallography and hydrogen-bonding analysis to identify structural deviations (e.g., non-planar hydrazine linkages) . Mitigation strategies include optimizing reaction pH, temperature, and stoichiometry to favor chelation .

Q. How can computational tools predict the biological activity and pharmacokinetics of novel pyrazoloquinoline derivatives?

Tools like PASS (Prediction of Activity Spectra for Substances) estimate biological activity profiles based on structural similarity to known compounds. Swiss ADME evaluates drug-likeness by calculating parameters such as Lipinski’s Rule of Five violations, aqueous solubility, and cytochrome P450 interactions. For example, pyrazoloquinolines with logP <5 and hydrogen-bond acceptors <10 are prioritized for oral bioavailability .

Q. How do researchers resolve contradictions in reported synthetic pathways or biological efficacies?

Discrepancies in reaction outcomes (e.g., variable yields with iodine vs. RuCl₃ catalysts) are addressed through controlled experiments isolating variables like solvent polarity, temperature, and catalyst loading. For biological studies, standardized assays (e.g., NCI’s cytotoxicity screening) and meta-analyses of published IC₅₀ values help reconcile efficacy differences .

Methodological Recommendations

  • Synthetic Design : Prioritize iodine-catalyzed protocols for scalability and minimal byproducts .
  • SAR Studies : Combine synthetic diversification with high-throughput screening and QSAR modeling .
  • Byproduct Analysis : Use single-crystal X-ray diffraction to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.